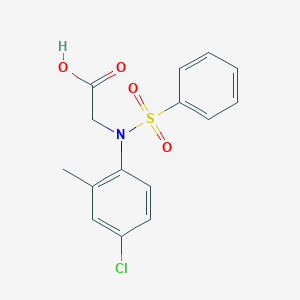

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as CGP 28237 and has been extensively studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

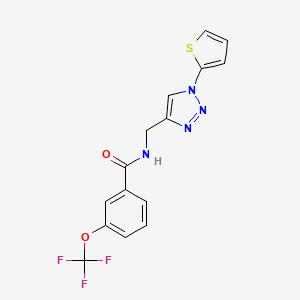

Design and Synthesis of Inhibitors

Research into compounds similar to N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine often focuses on the design and synthesis of inhibitors for specific biological targets. For example, the study by Lindsley et al. (2006) explores the development of Glycine Transporter-1 (GlyT1) inhibitors, which are derived from a series of benzamides and have implications for neurological disorders (Lindsley et al., 2006). This line of research highlights the potential for chemical compounds to impact therapeutic strategies for diseases.

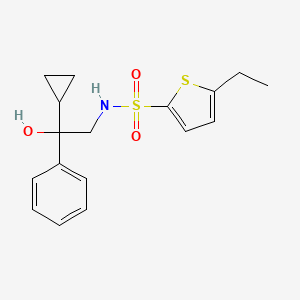

Specific Solvation for Chemoselective Reactions

The study by Penso et al. (2003) investigates the solvation effects for the N-chemoselective arylsulfonylation of amino acid esters, demonstrating how specific solvents and conditions can influence chemoselectivity in synthesis processes (Penso et al., 2003). This research area is crucial for developing efficient and selective synthetic routes in pharmaceutical and chemical industries.

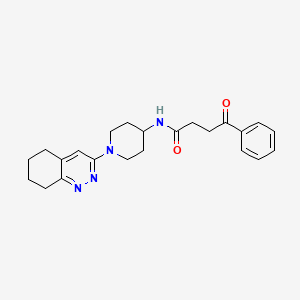

Environmental Behavior and Treatment

Krause and Schöler's (2000) study on the behavior of N-(phenylsulfonyl)-glycine and related compounds in a sewage treatment plant provides insights into the environmental fate of chemical substances. It highlights the challenges and considerations in treating chemical pollutants (Krause & Schöler, 2000). Understanding the environmental pathways and degradation mechanisms of synthetic compounds is essential for assessing their ecological impact and developing strategies for pollution control.

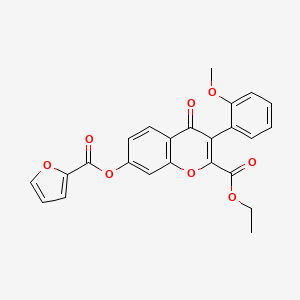

Herbicide Resistance and Agricultural Implications

Research into the molecular basis of glyphosate resistance by Pollegioni et al. (2011) explores how genetic modifications can confer herbicide resistance to plants. This has significant implications for agricultural practices, weed management, and the sustainability of crop production (Pollegioni et al., 2011). Such studies are critical for understanding the interactions between agricultural chemicals and biological systems, leading to the development of more effective and sustainable agricultural technologies.

Eigenschaften

IUPAC Name |

2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-11-9-12(16)7-8-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZHFBYAPZFWGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone](/img/structure/B2704060.png)

![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)

![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)

![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2704074.png)